molecular formula C6H5N3O B585678 2H-Pyrimido[5,4-e][1,3]oxazine CAS No. 142834-76-2

2H-Pyrimido[5,4-e][1,3]oxazine

Cat. No.: B585678
CAS No.: 142834-76-2
M. Wt: 135.126
InChI Key: RSCUSXLJRRTAJH-UHFFFAOYSA-N
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Description

2H-Pyrimido[5,4-e][1,3]oxazine is a fused heterocyclic scaffold of significant interest in advanced medicinal chemistry and drug discovery research. This tricyclic system, incorporating both pyrimidine and oxazine rings, presents a versatile and privileged structure for the development of novel bioactive molecules. Researchers value this core structure for its potential to interact with a range of biological targets. Related pyrimido-oxazine scaffolds have been investigated as potent and selective mTOR inhibitors with predicted blood-brain barrier permeability, highlighting their potential application in neurological disorders and oncology research . Furthermore, analogous pyrimido-fused heterocycles are frequently explored in the synthesis of compounds with diverse pharmacological properties, including antimicrobial and anticancer activities, making this chemical class a valuable template for generating new lead compounds . This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142834-76-2

Molecular Formula

C6H5N3O

Molecular Weight

135.126

IUPAC Name

2H-pyrimido[5,4-e][1,3]oxazine

InChI

InChI=1S/C6H5N3O/c1-5-2-8-4-10-6(5)9-3-7-1/h1-3H,4H2

InChI Key

RSCUSXLJRRTAJH-UHFFFAOYSA-N

SMILES

C1N=CC2=CN=CN=C2O1

Synonyms

2H-Pyrimido[5,4-e]-1,3-oxazine (9CI)

Origin of Product

United States

Synthetic Methodologies for 2h Pyrimido 5,4 E 1 2 Oxazine and Its Derivatives

Classical Synthesis Approaches

Traditional methods for synthesizing the pyrimido[5,4-e] researchgate.nethilarispublisher.comoxazine (B8389632) core often rely on well-established reactions such as condensation and cyclization.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of pyrimido[5,4-e] researchgate.nethilarispublisher.comoxazine derivatives. These reactions typically involve the formation of a key intermediate through the joining of two or more molecules with the elimination of a small molecule like water.

A notable example is the Knoevenagel condensation between thiobarbituric acid and aryl glyoxals, which forms a crucial intermediate. This intermediate then undergoes further reactions to yield the final pyrimido[5,4-e] researchgate.nethilarispublisher.comoxazine structure. researchgate.net Another approach involves the Claisen-Schmidt condensation to prepare chalcones, which then serve as precursors for the oxazine ring formation. semanticscholar.org For instance, the reaction of a chalcone (B49325) with urea (B33335) in the presence of ethanolic potassium hydroxide (B78521) can yield a 6-(4-chlorophenyl)-4-phenyl-6H-1,3-oxazin-2-amine intermediate. semanticscholar.org

The Mannich-type condensation has also been employed, where an amine, formaldehyde, and a compound with an active hydrogen atom react to form the oxazine ring. academie-sciences.fr For example, the condensation of an aniline, formaldehyde, and β-naphthol can be catalyzed by thiamine (B1217682) hydrochloride (VB1) in water to produce 1,3-oxazine derivatives. academie-sciences.fr

Cyclization Processes

Cyclization, particularly intramolecular cyclization, is a critical step in forming the heterocyclic ring of pyrimido[5,4-e] researchgate.nethilarispublisher.comoxazines. This process often follows an initial condensation or addition reaction.

In one synthetic route, after the initial condensation of thiobarbituric acid and an aryl glyoxal (B1671930), the resulting intermediate undergoes a Michael addition with N-methyl urea. This is followed by an intramolecular cyclization that forms the pyrimido[5,4-e] researchgate.nethilarispublisher.comoxazine ring system with the removal of a methylamine (B109427) molecule. researchgate.net Similarly, the synthesis of certain derivatives involves an intramolecular cycloaddition reaction. jsynthchem.com For instance, an intermediate formed from the reaction of 2,2-dihydroxy-1-phenylethanones, barbituric acid, and 1-methylurea undergoes an intramolecular rearrangement to yield 4-benzoyl-7-thioxo-3,4,7,8-tetrahydro-2H-pyrimido[5,4-e] researchgate.nethilarispublisher.comoxazine-2,5(6H)-diones. jsynthchem.com

Another strategy involves the reaction of 6-(4-chlorophenyl)-4-phenyl-6H-1,3-oxazin-2-amine with ethyl 2-cyano-3,3-bis(methylthio)acrylate. This reaction proceeds via a cyclization process in the presence of potassium carbonate in DMF to afford a tetrahydropyrimido[2,1-b] researchgate.nethilarispublisher.comoxazine derivative. hilarispublisher.com

Modern Synthetic Strategies

Contemporary approaches to the synthesis of 2H-pyrimido[5,4-e] researchgate.nethilarispublisher.comoxazines focus on efficiency, atom economy, and the generation of molecular diversity. These methods include multicomponent reactions, one-pot syntheses, and specialized strategies like the aza-Wittig reaction.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly efficient for synthesizing complex molecules like pyrimido[5,4-e] researchgate.nethilarispublisher.comoxazines.

A prime example is the one-pot, three-component reaction of various aromatic 2,2-dihydroxy-1-phenylethanones, barbituric acid, and 1-methylurea in ethanol (B145695). jsynthchem.comjsynthchem.com This reaction, catalyzed by a magnetically reusable Fe3O4 nanoparticle-supported ionic liquid, produces pyrimido[5,4-e] researchgate.nethilarispublisher.comoxazines in good to excellent yields. jsynthchem.comjsynthchem.com Another MCR involves the condensation of thiobarbituric acid, aryl glyoxals, and N-methyl urea to synthesize pyrimido[5,4-e] researchgate.nethilarispublisher.comoxazine diones. researchgate.net The use of thiamine hydrochloride (VB1) as a biodegradable catalyst in water for the three-component condensation of anilines, formaldehyde, and α- or β-naphthol also highlights a green approach to synthesizing 1,3-oxazine derivatives. academie-sciences.fr

The diastereoselective synthesis of 2H-pyrimido[2,1-a]isoquinoline derivatives has been achieved through a three-component reaction involving isoquinoline, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and N-tosylimines via a 1,4-dipolar cycloaddition. acs.orgacs.org

One-Pot Syntheses

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of time, resources, and environmental impact.

The synthesis of pyrimido[5,4-e] researchgate.nethilarispublisher.comoxazine dione (B5365651) derivatives has been successfully carried out using a one-pot, three-component reaction under both thermal and microwave-assisted conditions. researchgate.net This method involves the condensation of thiobarbituric acid and aryl glyoxals in the presence of N-methyl urea. researchgate.net Similarly, a one-pot, three-component cyclization reaction using a magnetic nanocatalyst has been developed for the synthesis of pyrimido[5,4-e] researchgate.nethilarispublisher.comoxazine derivatives. jsynthchem.com This approach combines various aromatic 2,2-dihydroxy-1-phenylethanones, barbituric acid, and 1-methylurea in a single step. jsynthchem.com

Furthermore, a facile and efficient one-pot synthesis of pyrimido[5,4-c]pyridazines has been described through a domino process involving an aza-Wittig reaction followed by heterocyclization. researchgate.net

Aza-Wittig Reaction Strategies

The aza-Wittig reaction, which involves the reaction of an iminophosphorane with a carbonyl compound, is a powerful tool for the construction of nitrogen-containing heterocycles.

This strategy has been employed for the synthesis of fused pyrimidine (B1678525) systems. For instance, the intramolecular aza-Wittig reaction of phosphazenes derived from amino-substituted heterocycles with acid chlorides can lead to the formation of pyridazino[4,3-d]oxazines. researchgate.net In a specific application, an iminophosphorane derived from ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate reacts with isocyanates, and subsequent addition of amines and heterocyclization leads to the formation of pyrimido[4',5':4,5]thieno[2,3-c]pyridazines. clockss.org This methodology demonstrates the versatility of the aza-Wittig reaction in constructing complex, fused heterocyclic systems. clockss.orgscispace.com The reaction proceeds through the formation of a carbodiimide (B86325) intermediate, which then undergoes intramolecular cyclization. clockss.org

Data Tables

Table 1: One-Pot Synthesis of Pyrimido[5,4-e] researchgate.nethilarispublisher.comoxazine Derivatives

Reactant 1 Reactant 2 Reactant 3 Catalyst/Conditions Product Yield (%) Reference
Thiobarbituric acid Aryl glyoxal N-methyl urea Refluxing ethanol, 1h 4-Benzoyl-7-thioxo-4,6,7,8-tetrahydro-2H-pyrimido[5,4-e] researchgate.nethilarispublisher.comoxazine-2,5(3H)-dione derivatives High researchgate.net
2,2-dihydroxy-1-phenylethanones Barbituric acid 1-methylurea Fe3O4-SiO2@IL, EtOH, 60°C, 40-60 min Pyrimido[5,4-e] researchgate.nethilarispublisher.comoxazine derivatives 80-95 jsynthchem.com

Table 2: Aza-Wittig Reaction for Fused Pyrimidine Synthesis

Iminophosphorane Precursor Reagent Subsequent Reaction Product Yield (%) Reference
Ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate PPh3, NEt3, C2Cl6 Reaction with isocyanates and amines, then heterocyclization Pyrimido[4',5':4,5]thieno[2,3-c]pyridazines 85-95 clockss.org

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions represent a powerful, atom-economical strategy for constructing the six-membered oxazine ring within the pyrimido[5,4-e] scholarsresearchlibrary.comnih.govoxazine system. The hetero-Diels-Alder reaction, a variant of the classic Diels-Alder, is particularly relevant. wikipedia.org In this reaction, a component containing one or more heteroatoms, such as an oxa-diene or a heterodienophile, is used to form a heterocyclic ring. wikipedia.org

Several successful methods for the synthesis of pyrimido[5,4-e] scholarsresearchlibrary.comnih.govoxazine have been reported utilizing cycloaddition reactions. researchgate.netresearchgate.net One approach involves an intramolecular cycloaddition for the synthesis of pyrimido[5,4-e] scholarsresearchlibrary.comnih.govoxazine derivatives through a one-pot, three-component reaction catalyzed by an ionic liquid supported on Fe3O4 nanoparticles. jsynthchem.com Another strategy employs the reaction of acyl(quinoxalinyl)ketenes, generated in situ, which act as bidentate heterodienes. These intermediates can react with various dienophiles to form diverse heterocyclic systems, including (quinoxalin-2-yl)-1,3-oxazines. researchgate.net

The hetero-Diels-Alder (HDA) reaction of oxa-dienes with nitriles is a documented method for affording 4H-1,3-oxazines. nih.gov Similarly, reactions involving nitroso compounds as dienophiles can yield oxazine structures. wikipedia.orgbeilstein-journals.org While some research details the formation of related isomers, such as the rearrangement of an intermediate 5,6-dihydro-4H-1,3-oxazine (formed via a hetero-Diels-Alder reaction) into a pyrimido[2,1-a]isoindole, the underlying principle of forming the 1,3-oxazine ring via cycloaddition is a key synthetic tool. nih.gov

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of pyrimido[5,4-e] scholarsresearchlibrary.comnih.govoxazine derivatives aims to reduce environmental impact through the use of benign solvents, catalytic processes, and energy-efficient conditions.

Aqueous Media Reactions

Water is an ideal green solvent due to its non-toxicity, availability, and safety. Several synthetic protocols for pyrimidine-fused heterocycles have been successfully adapted to aqueous media. scholarsresearchlibrary.comscirp.orgsioc-journal.cnscirp.org For instance, the synthesis of pyrimidine derivatives has been achieved in water using piperidine (B6355638) as a catalyst, highlighting the advantages of short reaction times and high yields. scholarsresearchlibrary.com Similarly, pyrido[2,3-d]pyrimidines have been synthesized in water catalyzed by diammonium hydrogen phosphate. scirp.orgscirp.org

In the context of the target scaffold, one study investigated various solvents for a three-component synthesis of pyrimido[5,4-e] scholarsresearchlibrary.comnih.govoxazine derivatives. While ethanol proved to be the most effective solvent, the reaction was also attempted in water, yielding the desired product, albeit at a lower yield of 35%. jsynthchem.com Another green approach for synthesizing 1,3-oxazine derivatives utilizes thiamine hydrochloride (Vitamin B1) as a biodegradable catalyst in water. academie-sciences.fr More recently, a multicomponent reaction to produce pyrimidooxazines was developed using a magnetic nanocomposite catalyst specifically in an aqueous medium at room temperature. chemrevlett.com

Catalytic Approaches (e.g., Nanocatalysis, Organocatalysis)

Catalytic methods are central to green synthesis, offering increased efficiency, selectivity, and the potential for catalyst recycling. Both nanocatalysis and organocatalysis have been effectively employed.

Nanocatalysis: Nanocatalysts are prized for their high surface-area-to-volume ratio and unique reactivity. Magnetic nanocatalysts are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet and reused. nih.gov A significant breakthrough in the synthesis of the target compound involves the use of a magnetically reusable Fe3O4 nanoparticle-supported ionic liquid (Fe3O4-SiO2@IL). jsynthchem.com This nano-organocatalyst efficiently catalyzed a one-pot, three-component reaction to produce pyrimido[5,4-e] scholarsresearchlibrary.comnih.govoxazine derivatives in high yields (80-95%) and short reaction times (40-60 min). jsynthchem.com The catalyst demonstrated good reusability, maintaining its activity for at least four cycles. jsynthchem.com

Other related pyrimidine-fused systems have also been synthesized using nanocatalysts. For example, a silica-grafted sulfuric acid nanocatalyst was used for the solvent-free synthesis of 5,9-dihydropyrimido[5,4-e] scholarsresearchlibrary.comscirp.orgsioc-journal.cntriazolo[1,5-a]pyrimidine derivatives. chemisgroup.us Another study utilized Ag/Fe3O4/SiO2@MWCNTs magnetic nanocomposites for the green synthesis of novel pyrimidothiazines and pyrimidooxazines in water. chemrevlett.com

Organocatalysis: Organocatalysts are metal-free small organic molecules that can accelerate reactions. Their use avoids the issues of metal toxicity and contamination. The aforementioned Fe3O4-SiO2@IL catalyst is a prime example of a supported organocatalyst. jsynthchem.com Other simple organocatalysts, such as piperidine, have been used for synthesizing pyrimidine derivatives in water. scholarsresearchlibrary.com In the synthesis of general 1,3-oxazine derivatives, thiamine hydrochloride (VB1) has been employed as an efficient, biodegradable, and reusable organocatalyst in aqueous medium. academie-sciences.fr

Table 1: Catalytic Synthesis of Pyrimido[5,4-e] scholarsresearchlibrary.comnih.govoxazine Derivatives and Related Compounds

CatalystTarget Compound/DerivativeKey FeaturesReference
Fe3O4-SiO2@IL (Ionic Liquid on Magnetic Nanoparticles)Pyrimido[5,4-e] scholarsresearchlibrary.comnih.govoxazineNano-organocatalyst; High yields (80-95%); Reusable for 4 cycles; Reaction in EtOH. jsynthchem.com
SNPS-AT/SO3H (Silica Nanoparticle-supported Sulfuric Acid)Pyrimido[5,4-e] scholarsresearchlibrary.comscirp.orgsioc-journal.cntriazolo[1,5-a]pyrimidineSolvent-free conditions; Reusable for 6 cycles; High yields. chemisgroup.us
Ag/Fe3O4/SiO2@MWCNTsPyrimidooxazinesMagnetic nanocomposite; Aqueous media; Room temperature. chemrevlett.com
Thiamine Hydrochloride (VB1)1,3-Oxazine derivativesBiodegradable organocatalyst; Aqueous medium; Simple procedure. academie-sciences.fr
PiperidinePyrimidine derivativesSimple organocatalyst; Aqueous medium; Excellent yields. scholarsresearchlibrary.com

Precursor Chemistry and Intermediate Reactions

The construction of the 2H-pyrimido[5,4-e] scholarsresearchlibrary.comnih.govoxazine core relies on the careful selection of precursors that undergo specific intermediate reactions, typically involving condensation and cyclization steps.

A prominent synthetic route is a one-pot, three-component condensation. In one such method, the key precursors are thiobarbituric acid , various aryl glyoxals , and N-methyl urea . researchgate.net The proposed mechanism begins with a Knoevenagel condensation between thiobarbituric acid and an aryl glyoxal to form an intermediate (A). This is followed by a nucleophilic attack from N-methyl urea onto intermediate A, leading to a second intermediate (B). The final product, a 4-benzoyl-7-thioxo-4,6,7,8-tetrahydro-2H-pyrimido[5,4-e] scholarsresearchlibrary.comnih.govoxazine-2,5(3H)-dione, is formed via an intramolecular cyclization of intermediate B, which involves the elimination of a methylamine molecule. researchgate.net

A similar strategy uses barbituric acid , aromatic 2,2-dihydroxy-1-phenylethanones , and 1-methylurea as precursors. jsynthchem.com The reaction proceeds through an initial Knoevenagel-type intermediate, which then reacts with 1-methylurea. The subsequent intermediate, identified as 1-(1-(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)-2-oxo-2-phenylethyl)-3-methylurea, undergoes an intramolecular rearrangement and cyclization to yield the final pyrimido[5,4-e] scholarsresearchlibrary.comnih.govoxazine product. jsynthchem.com

Alternative precursor strategies have also been developed. One facile, two-step procedure utilizes a reactive p-nitrophenylcarbamate intermediate , which undergoes ring closure upon treatment with a base to afford the bicyclic pyrimido sioc-journal.cnscirp.orgscholarsresearchlibrary.comnih.govoxazin-2-one scaffold. researchgate.net Another approach starts from chalcone and urea to first form a 6H-1,3-Oxazin-2-amine intermediate. hilarispublisher.com This intermediate is then reacted with ethyl 2-cyano-3,3-bis(methylthio)acrylate to build the fused pyrimidine ring, resulting in a tetrahydropyrimido[2,1-b] scholarsresearchlibrary.comnih.govoxazine structure. hilarispublisher.com

Table 2: Precursors and Intermediates in the Synthesis of Pyrimido[5,4-e] scholarsresearchlibrary.comnih.govoxazine Scaffolds

PrecursorsKey IntermediatesFinal Scaffold TypeReference
Thiobarbituric acid, Aryl glyoxals, N-methyl ureaKnoevenagel adduct; Urea-adductPyrimido[5,4-e] scholarsresearchlibrary.comnih.govoxazine-dione researchgate.net
Barbituric acid, 2,2-dihydroxy-1-phenylethanones, 1-methylureaKnoevenagel adduct; 1-(1-(pyrimidin...)-2-oxo...)-3-methylureaPyrimido[5,4-e] scholarsresearchlibrary.comnih.govoxazine-dione jsynthchem.com
(from pyrimidine precursors)p-Nitrophenylcarbamate intermediatePyrimido sioc-journal.cnscirp.orgscholarsresearchlibrary.comnih.govoxazin-2-one researchgate.net
Chalcone, Urea, Ethyl 2-cyano-3,3-bis(methylthio)acrylate6H-1,3-Oxazin-2-amineTetrahydropyrimido[2,1-b] scholarsresearchlibrary.comnih.govoxazine hilarispublisher.com

Reactivity and Transformations of 2h Pyrimido 5,4 E 1 2 Oxazine

Electrophilic Substitution Reactions

Direct electrophilic substitution on the 2H-Pyrimido[5,4-e] nih.govsmolecule.comoxazine (B8389632) ring system is not extensively documented in the reviewed literature. However, the reactivity of the constituent pyrimidine (B1678525) ring suggests that it is generally deactivated towards electrophilic attack due to the presence of two electron-withdrawing nitrogen atoms. Electrophilic substitution, if it were to occur, would likely proceed at positions of relative higher electron density. In related thienopyrimidines, electrophilic substitutions such as halogenation, Vilsmeier formylation, and nitration have been observed on the thiophene (B33073) ring, indicating that the pyrimidine portion is less reactive. For the 2H-Pyrimido[5,4-e] nih.govsmolecule.comoxazine system, it can be inferred that any electrophilic attack would preferentially occur on less deactivated positions, potentially influenced by the substitution pattern on the ring.

Nucleophilic Attack and Ring Transformations

The electron-deficient nature of the pyrimidine ring makes the 2H-Pyrimido[5,4-e] nih.govsmolecule.comoxazine system susceptible to nucleophilic attack. This reactivity is a cornerstone of its chemistry, often leading to ring transformations and the synthesis of diverse heterocyclic structures.

A common synthetic route to pyrimido nih.govsmolecule.comoxazine derivatives involves the reaction of a suitably functionalized pyrimidine with a binucleophile. For instance, the synthesis of pyrimido[5,4-e] nih.govsmolecule.comoxazine diones can be achieved through a one-pot, three-component reaction of an aromatic 2,2-dihydroxy-1-phenylethanone, barbituric acid, and 1-methylurea. hilarispublisher.com In this process, the initial condensation is followed by a nucleophilic attack and subsequent intramolecular cyclization to form the oxazine ring. hilarispublisher.com

The presence of good leaving groups on the pyrimidine ring facilitates nucleophilic substitution. For example, 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b] nih.govsmolecule.comoxazine-7-carbonitrile, a related pyrimido[2,1-b] nih.govsmolecule.comoxazine, possesses a replaceable methylthio group at the 8-position. This allows for the introduction of various nucleophiles, such as substituted aromatic amines and phenols, leading to a library of 8-substituted derivatives. researchgate.netwikipedia.org This compound itself is synthesized from a chalcone (B49325) and urea (B33335), followed by reaction with ethyl 2-cyano-3,3-bis(methylthio)acrylate, highlighting multiple instances of nucleophilic attack and cyclization. researchgate.netwikipedia.org

The following table summarizes a representative nucleophilic substitution reaction on a related pyrimido[2,1-b] nih.govsmolecule.comoxazine system.

Starting MaterialNucleophileProductYieldReference
2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b] nih.govsmolecule.comoxazine-7-carbonitrileSubstituted aromatic amines/phenols2-(4-chlorophenyl)-8-(substituted)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b] nih.govsmolecule.comoxazine-7-carbonitrileGood researchgate.netwikipedia.org

Rearrangement Reactions

Rearrangement reactions provide a pathway to structurally diverse isomers. The Dimroth rearrangement is a well-known transformation in nitrogen-containing heterocyclic chemistry and has been observed in systems related to pyrimido-oxazines. nih.govacademie-sciences.fr This rearrangement typically involves the opening of the heterocyclic ring upon nucleophilic attack, followed by rotation and re-closure to form a new heterocyclic system where an endocyclic and exocyclic nitrogen atom have switched places. nih.govacademie-sciences.fr

While not extensively documented for the 2H-Pyrimido[5,4-e] nih.govsmolecule.comoxazine scaffold specifically, a Dimroth-like rearrangement has been proposed in the formation of a pyrimido[6,1-b] nih.govsmolecule.comoxazin-6-one derivative. researchgate.net The reaction of 5-(phenoxymethyl)-2-amino-2-oxazoline with acrolein is suggested to proceed through a Michael addition, followed by a ring closure and a subsequent Dimroth-like rearrangement to form the fused pyrimido-oxazine ring system. researchgate.net The propensity for such rearrangements is influenced by factors such as pH, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting material and product. nih.gov

Derivatization and Functionalization Strategies

The functionalization of the 2H-Pyrimido[5,4-e] nih.govsmolecule.comoxazine core is crucial for modulating its physicochemical properties and biological activity. Derivatization can be achieved by introducing various substituents onto the heterocyclic framework.

One common strategy involves the multi-component synthesis of highly substituted pyrimido[5,4-e] nih.govsmolecule.comoxazine diones. A concise synthesis involves the condensation of thiobarbituric acid and aryl glyoxals in the presence of N-methyl urea. iiste.org This method allows for the incorporation of different aryl groups depending on the chosen aryl glyoxal (B1671930).

Another approach involves the modification of pre-formed pyrimido-oxazine systems. For instance, the synthesis of pyrimido[4,5-d] nih.govsmolecule.comoxazin-4-one derivatives can be achieved by reacting the corresponding amino acid with acetic anhydride. jsynthchem.com The resulting oxazinone can then be further reacted with nucleophiles like hydrazine (B178648) hydrate (B1144303) or aromatic amines to generate new pyrimido-pyrimidine derivatives. jsynthchem.com

The table below showcases a derivatization approach for a related pyrimido[4,5-d] nih.govsmolecule.comoxazine.

Starting MaterialReagentProductReference
4-amino-6-pyridyl-2-phenyl-5-carboxypyrimidineAcetic Anhydride2-methyl-7-phenyl-5-(pyridin-3-yl)-4H-pyrimido[4,5-d] nih.govsmolecule.comoxazin-4-one jsynthchem.com

Ring-Opening and Ring-Closure Dynamics

The formation and transformation of the 2H-Pyrimido[5,4-e] nih.govsmolecule.comoxazine ring system are governed by ring-opening and ring-closure dynamics. These processes are fundamental to the synthesis of this heterocyclic scaffold.

A facile synthesis of a pyrimido[5,4-e] nih.govsmolecule.comoxazin-2-one involves a two-step procedure where a reactive p-nitrophenylcarbamate intermediate undergoes base-mediated ring closure to afford the bicyclic system in good yields. wikipedia.org This highlights an intramolecular cyclization driven by the nucleophilic attack of a nitrogen atom onto an activated carbonyl group.

In another example, the synthesis of 4-benzoyl-7-thioxo-3,4,7,8-tetrahydro-2H-pyrimido[5,4-e] nih.govsmolecule.comoxazine-2,5(6H)-diones from 2,2-dihydroxy-1-phenylethanones, barbituric acid, and 1-methylurea involves an initial condensation followed by an intramolecular rearrangement and cyclization to furnish the final product. researchgate.net The proposed mechanism involves the attack of 1-methylurea on an intermediate, followed by intramolecular cyclization. researchgate.net

The thermal ring opening of 2H-1,4-oxazine systems in spiro-1,4-oxazine derivatives has been studied using density functional methods, providing insight into the electronic effects that govern this process. jsynthchem.com Such studies on ring-opening reactions are crucial for understanding the stability and reactivity of the oxazine ring within the fused pyrimido-oxazine system.

The following table provides an example of a ring-closure reaction leading to a pyrimido[5,4-e] nih.govsmolecule.comoxazine derivative.

PrecursorReagent/ConditionProductYieldReference
Reactive p-nitrophenylcarbamate intermediateBasePyrimido academie-sciences.frnih.govsmolecule.comoxazin-2-oneGood wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2h Pyrimido 5,4 E 1 2 Oxazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. liverpool.ac.uk By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. acs.orgbhu.ac.in

Proton NMR (¹H NMR) provides information on the number of different types of protons and their relative positions in a molecule. In derivatives of the pyrimido semanticscholar.orgnih.govoxazine (B8389632) scaffold, the chemical shifts (δ) of protons are influenced by the electronegativity of adjacent nitrogen and oxygen atoms, as well as by the aromaticity of the pyrimidine (B1678525) ring. libretexts.org

Protons on the oxazine and pyrimidine rings exhibit characteristic chemical shifts. For instance, in various synthesized pyrimido[2,1-b] semanticscholar.orgnih.govoxazine derivatives, specific proton signals were observed that could be assigned to the core structure. semanticscholar.orghilarispublisher.com Protons attached to carbons adjacent to heteroatoms (like N-CH-O or N-CH-C) are typically deshielded and appear at lower field values. pdx.edu For example, the CH proton of the triazine ring in pyrimido[1,2-a] semanticscholar.orgnih.govptfarm.pltriazines appears around 6.70–6.88 ppm, while the CH proton in the pyrimidine ring is observed at 6.06–6.09 ppm or even further downfield at 8.51 ppm depending on neighboring substituents. mdpi.com The solvent used can also influence chemical shifts; polar solvents may cause shifts compared to non-polar solvents like CDCl₃. liverpool.ac.ukresearchcommons.org

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Substituted Pyrimido semanticscholar.orgnih.govoxazine Derivatives

Proton Environment Representative Chemical Shift (δ, ppm) Reference(s)
=CH (pyrimidine ring) 5.32 - 5.55 semanticscholar.orghilarispublisher.com
CH (oxazine ring) 4.32 - 6.72 semanticscholar.orghilarispublisher.com
N-H 5.09 - 5.89 semanticscholar.orghilarispublisher.com
=NH 8.32 - 8.49 semanticscholar.org

Note: The chemical shifts are indicative and can vary significantly based on the specific substitution pattern and solvent.

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each non-equivalent carbon atom in the structure gives a distinct signal. savemyexams.com The chemical shifts in ¹³C NMR cover a much broader range than in ¹H NMR, typically from 0 to 220 ppm, which often prevents signal overlap. bhu.ac.in

For pyrimido semanticscholar.orgnih.govoxazine derivatives, the carbon atoms are in diverse chemical environments, leading to a wide range of chemical shifts. Carbons bonded to electronegative atoms like oxygen and nitrogen are significantly deshielded and resonate at higher ppm values. libretexts.org For example, in a series of pyrimido[1,2-a] semanticscholar.orgnih.govptfarm.pltriazines, the C=S carbon (thione) was found at 174.0–176.4 ppm, the C=O carbon at 163.0–165.2 ppm, and the carbon of the triazine ring (C4) at 61.4–62.9 ppm. mdpi.com The signals for carbons within the pyrimidine portion of the fused ring system were observed between 106.0 and 158.6 ppm. mdpi.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in Substituted Pyrimido semanticscholar.orgnih.govoxazine Systems

Carbon Environment Typical Chemical Shift (δ, ppm) Reference(s)
C=O (carbonyl/amide) 160.8 - 163.1 mdpi.com
C=N / Aromatic C 110.0 - 158.6 mdpi.com
C-O (oxazine ring) 50 - 90 pdx.eduoregonstate.edu
C-N (oxazine/pyrimidine ring) 61.4 - 62.9 mdpi.com

Note: These values are general ranges derived from substituted derivatives and can vary.

COSY spectroscopy identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). magritek.com The spectrum shows cross-peaks between the signals of coupled protons, which helps in tracing out the spin systems within the molecule and connecting adjacent fragments. magritek.comnumberanalytics.com This is invaluable for confirming the connectivity within the pyrimidine and oxazine rings.

HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for piecing together different spin systems separated by quaternary carbons or heteroatoms. libretexts.org It allows for the definitive assignment of quaternary carbons and helps to establish the connectivity between different parts of the pyrimido semanticscholar.orgnih.govoxazine core and its substituents. For instance, the structure of novel pyrimido[1,2-a] semanticscholar.orgnih.govptfarm.pltriazin-6-ones was confirmed using HSQC and HMBC spectra. mdpi.com

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. pressbooks.pub Covalent bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibration modes (stretching, bending). pressbooks.pub

The IR spectra of pyrimido semanticscholar.orgnih.govoxazine derivatives display characteristic absorption bands that confirm the presence of key structural features. The intensity of an absorption band is related to the polarity of the bond. pressbooks.pub

Key absorption bands for pyrimido semanticscholar.orgnih.govoxazine derivatives include:

N-H stretching: If present (e.g., in imino or amino derivatives), this appears as a medium to sharp band around 3300-3500 cm⁻¹. semanticscholar.orgucla.edu

C-H stretching: Aromatic and aliphatic C-H stretches are typically observed in the 2800-3100 cm⁻¹ region. pressbooks.pub

C≡N stretching: For carbonitrile derivatives, a sharp, medium-intensity band appears around 2210-2260 cm⁻¹. semanticscholar.orghilarispublisher.compressbooks.pub

C=O stretching: Carbonyl groups in oxo-derivatives give a very strong absorption in the range of 1650-1750 cm⁻¹. pressbooks.pubucla.edu

C=N and C=C stretching: These vibrations for the pyrimidine ring appear in the 1500-1650 cm⁻¹ region. semanticscholar.orgpressbooks.pub

C-O stretching: The C-O ether linkage within the oxazine ring typically shows a strong absorption band in the 1000-1300 cm⁻¹ range. academie-sciences.fr

Table 3: Characteristic IR Absorption Bands for Substituted Pyrimido semanticscholar.orgnih.govoxazine Derivatives

Functional Group Characteristic Absorption (cm⁻¹) Intensity Reference(s)
N-H (amine/imine) 3330 - 3350 Medium semanticscholar.orghilarispublisher.com
C≡N (nitrile) 2210 - 2240 Medium-Sharp semanticscholar.orghilarispublisher.com
C=O (carbonyl) ~1650 Strong semanticscholar.orghilarispublisher.com
C=N / C=C (aromatic) 1480 - 1650 Medium semanticscholar.orghilarispublisher.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. semanticscholar.orghilarispublisher.com

For pyrimido semanticscholar.orgnih.govoxazine derivatives, Electrospray Ionization (ESI-MS) is commonly used. The spectra typically show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺). semanticscholar.orghilarispublisher.comjetir.org If elements with characteristic isotopic patterns, such as chlorine or bromine, are present, the corresponding (M+2) peaks are also observed, which aids in confirming the elemental composition. semanticscholar.orghilarispublisher.com For example, a compound with the molecular formula C₂₆H₁₉ClN₄O₂ showed molecular ion peaks at m/z 454 and 456, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes. semanticscholar.org Fragmentation patterns, where the molecule breaks apart in a predictable manner, can also be analyzed to deduce the structure of the parent molecule. sapub.org

Computational Chemistry and Theoretical Studies of 2h Pyrimido 5,4 E 1 2 Oxazine

Reaction Mechanism Elucidation via Computational Methods

Detailed computational studies elucidating the reaction mechanisms for the synthesis of the specific heterocyclic system, 2H-Pyrimido[5,4-e] chemrevlett.comekb.egoxazine (B8389632), are not extensively available in the current scientific literature. Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for mapping reaction pathways, identifying transition states, and calculating the energetics of chemical reactions, thereby providing deep insights into how a molecule is formed. nih.gov

While a specific computational analysis for 2H-Pyrimido[5,4-e] chemrevlett.comekb.egoxazine is not documented in the searched literature, a proposed mechanism for the formation of a related class of compounds, 4-benzoyl-7-thioxo-4,6,7,8-tetrahydro-2H-pyrimido[5,4-e] chemrevlett.comekb.egoxazine-2,5(3H)-dione derivatives, offers a glimpse into the potential synthetic pathways. researchgate.net This proposed, though not computationally modeled, mechanism involves a three-step, one-pot reaction. researchgate.net

The process begins with a Knoevenagel condensation between thiobarbituric acid and an aryl glyoxal (B1671930), which forms an initial intermediate. researchgate.net This is followed by a Michael addition of N-methyl urea (B33335) to this intermediate. researchgate.net The final step is an intramolecular cyclization of the resulting compound, which leads to the formation of the pyrimido[5,4-e] chemrevlett.comekb.egoxazine dione (B5365651) ring system, accompanied by the removal of a methylamine (B109427) molecule. researchgate.net

A summary of the reactants involved in this proposed synthesis is provided in the table below.

Reactant/Intermediate Role in the Reaction
Thiobarbituric acidInitial reactant
Aryl glyoxalInitial reactant
N-methyl ureaReactant in the second step
Intermediate AProduct of Knoevenagel condensation
Intermediate BProduct of Michael addition

This table is based on a proposed mechanism for the synthesis of pyrimido[5,4-e] chemrevlett.comekb.egoxazine dione derivatives and is for illustrative purposes. researchgate.net

It is important to note that this mechanism is a chemical proposal and has not been substantiated by computational studies that would detail the transition state energies and thermodynamic stability of the intermediates for this specific class of pyrimido[5,4-e] chemrevlett.comekb.egoxazine diones. researchgate.net Further theoretical investigations would be required to fully elucidate the energetic landscape of this and related reactions.

Applications of 2h Pyrimido 5,4 E 1 2 Oxazine in Non Medicinal Fields

Role as Versatile Building Blocks in Complex Organic Synthesis

The 2H-Pyrimido[5,4-e] Current time information in Bangalore, IN.ontosight.aioxazine (B8389632) scaffold and its isomers are valuable intermediates in organic synthesis, acting as building blocks for the construction of more complex, polycyclic heterocyclic systems. Their utility is often derived from the strategic placement of functional groups that can either activate the ring system or serve as good leaving groups, facilitating subsequent reactions.

Research has demonstrated that certain pyrimido[2,1-b] Current time information in Bangalore, IN.ontosight.aioxazine derivatives, which are structural isomers of the title compound, are particularly effective as electrophilic species. hilarispublisher.com For instance, the synthesis of 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b] Current time information in Bangalore, IN.ontosight.aioxazine-7-carbonitrile yields a compound with a methylthio (-SCH3) group at the 8-position. hilarispublisher.com This methylthio group is an excellent leaving group, allowing the compound to readily react with a wide range of nucleophiles. hilarispublisher.com This reactivity has been exploited to synthesize a library of novel fused heterocycles by reacting the pyrimido-oxazine core with substituted aromatic amines, phenols, and active methylene (B1212753) compounds. hilarispublisher.com

Similarly, another study highlights that a synthesized imino pyrimido[2,1-b] Current time information in Bangalore, IN.ontosight.aioxazine derivative, which also possesses a methylthio leaving group, acts as a potent electrophile for reactions with various nucleophiles to form novel tricyclic and polycyclic heterocyclic compounds. jetir.org The presence of adjacent cyano and thiomethyl groups can also facilitate further cyclization reactions. jetir.org

These pyrimidine-fused oxazines are often synthesized through efficient, one-pot, multi-component reactions, which allow for the rapid assembly of the core structure from readily available starting materials. researchgate.netjsynthchem.comjsynthchem.com Once synthesized, these scaffolds provide a robust platform for generating molecular diversity, making them highly attractive in synthetic and combinatorial chemistry. hilarispublisher.com The ability to introduce substituents and build further fused rings makes the pyrimido-oxazine core a versatile tool for accessing novel chemical space.

Table 1: Examples of Pyrimido-oxazine Derivatives as Synthetic Building Blocks
Pyrimido-oxazine IntermediateNucleophile/ReagentResulting Complex HeterocycleReference
2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b] Current time information in Bangalore, IN.ontosight.aioxazine-7-carbonitrileSubstituted Aromatic Amines, Phenols, Hetryl Amines8-Substituted-2-(4-chlorophenyl)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b] Current time information in Bangalore, IN.ontosight.aioxazine-7-carbonitriles hilarispublisher.com
2-(4-chlorophenyl)-6-imino-8-(methylthio)-4-phenyl-9,9a-dihydro-2H,6H-pyrimido[2,1-b] Current time information in Bangalore, IN.ontosight.aioxazine-7-carbonitrileHydrazine (B178648), Substituted Phenyl Hydrazine8-(4-chlorophenyl)-4-imino-2-substituted-6-phenyl-2,4,9a,10-tetrahydro-8H-pyrazolo[3',4':4,5]pyrimido[2,1-b] Current time information in Bangalore, IN.ontosight.aioxazin-3-amine jetir.org

Potential in Materials Science

The structural characteristics of the pyrimido-oxazine skeleton suggest its potential for application in the development of novel organic materials.

The 1,3-oxazine ring is a known precursor for the synthesis of high-performance polymers, particularly polybenzoxazines. researchgate.net These thermosetting resins are known for their excellent thermal stability, low water absorption, high char yield, and good dielectric properties. While research has focused on benzoxazines derived from phenols, the fundamental chemistry of the oxazine ring-opening polymerization could potentially be extended to pyrimido-oxazine systems. The presence of the pyrimidine (B1678525) ring could introduce additional properties, such as enhanced thermal resistance and specific intermolecular interactions (e.g., hydrogen bonding), leading to novel polymeric materials. researchgate.netontosight.ai The development of polymers based on the 2H-Pyrimido[5,4-e] Current time information in Bangalore, IN.ontosight.aioxazine scaffold remains an area with potential for future exploration. ontosight.ai

The pyrimidine core is a well-established electron-deficient (acceptor) unit used in the design of materials for organic electronics. nih.gov Researchers have successfully developed green thermally activated delayed fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs) by incorporating a substituted pyrimidine moiety as the electron-acceptor. nih.gov These materials achieved high external quantum efficiencies of nearly 25% and exhibited slow efficiency roll-off at high luminance. nih.gov

The 2H-Pyrimido[5,4-e] Current time information in Bangalore, IN.ontosight.aioxazine system, containing this electron-deficient pyrimidine ring, is a promising candidate for similar applications. By functionalizing the scaffold with suitable electron-donating groups, it would be possible to create "push-pull" architectures. Such structures are known to facilitate intramolecular charge transfer (ICT), a key process for creating fluorescent materials and TADF emitters. nih.gov The rigid, fused-ring nature of the pyrimido-oxazine core could also help to minimize non-radiative decay pathways, potentially leading to high fluorescence quantum yields.

Polymeric Materials Development

Advanced Analytical Applications (e.g., Latent Fingerprint Detection)

The development of fluorescent probes for analytical applications is a rapidly growing field. Materials exhibiting aggregation-induced emission (AIE) are particularly suited for applications like latent fingerprint detection. AIE-active molecules (AIEgens) are weakly emissive when dissolved but become highly fluorescent upon aggregation, allowing for high-contrast imaging of fingerprint ridges on various surfaces.

Recent studies have demonstrated that push-pull systems based on CF₃-substituted pyrimidines can exhibit significant AIE behavior. nih.gov These pyrimidine-based fluorophores have been successfully used as low-toxicity bioimaging agents. nih.gov Given that the 2H-Pyrimido[5,4-e] Current time information in Bangalore, IN.ontosight.aioxazine scaffold contains the pyrimidine core, it is plausible that appropriately designed derivatives could function as AIEgens. By introducing rotor-like substituents that promote AIE, pyrimido-oxazine-based probes could be developed for the high-sensitivity, low-background detection of latent fingerprints. However, specific studies applying this scaffold to fingerprint detection have not yet been reported.

Catalysis (as a ligand or scaffold)

The role of 2H-Pyrimido[5,4-e] Current time information in Bangalore, IN.ontosight.aioxazine in catalysis is primarily documented in the context of the catalysts used for its own synthesis, rather than the compound itself acting as a catalyst. Efficient, green synthetic methods have been developed using novel catalytic systems to produce pyrimido[5,4-e] Current time information in Bangalore, IN.ontosight.aioxazine derivatives. For example, a magnetically reusable catalyst consisting of an ionic liquid supported on Fe₃O₄ nanoparticles has been shown to be highly effective for the one-pot, three-component synthesis of these compounds, achieving excellent yields in short reaction times. jsynthchem.comjsynthchem.com The catalyst can be easily recovered using an external magnet and reused multiple times without significant loss of activity. jsynthchem.comjsynthchem.com

While direct use of 2H-Pyrimido[5,4-e] Current time information in Bangalore, IN.ontosight.aioxazine as a catalyst or ligand is not widely reported, its structure suggests potential in this area. The presence of multiple nitrogen atoms in the fused heterocyclic system provides potential coordination sites for metal ions. This suggests that pyrimido-oxazine derivatives could be developed as ligands for transition metal catalysts, potentially influencing the steric and electronic environment of the metal center and thus its catalytic activity and selectivity. Thiamine (B1217682) hydrochloride (Vitamin B1), which contains a pyrimidine ring, has been used as a biodegradable catalyst for synthesizing other oxazine derivatives, highlighting the potential catalytic role of the pyrimidine scaffold. academie-sciences.fr

Table 2: Catalytic Systems for the Synthesis of Pyrimido-oxazine Derivatives
Catalyst SystemReaction TypeKey AdvantagesReference
Ionic liquid supported on Fe₃O₄-SiO₂ nanoparticles (Fe₃O₄-SiO₂@IL)One-pot, three-component synthesis of pyrimido[5,4-e] Current time information in Bangalore, IN.ontosight.aioxazinesHigh yields (80-95%), short reaction times (40-60 min), magnetic reusability, green solvent (EtOH) jsynthchem.comjsynthchem.com
Thiamine Hydrochloride (Vitamin B1)One-pot, three-component synthesis of 1,3-oxazine derivativesBiodegradable, uses water as solvent, operational simplicity academie-sciences.fr

Future Directions and Emerging Research Areas for 2h Pyrimido 5,4 E 1 2 Oxazine Chemistry

Development of Novel Synthetic Methodologies

The synthesis of pyrimidooxazine derivatives has been approached through various methods, often involving multi-component reactions which offer efficiency and atom economy. chemrevlett.comacs.org For instance, a one-pot, three-component reaction of 2,2-dihydroxy-1-phenylethanones, barbituric acid, and 1-methylurea has been successfully employed to produce pyrimido[5,4-e] jetir.orghilarispublisher.comoxazine (B8389632) derivatives. jsynthchem.com Another approach involves the condensation of thiobarbituric acid and aryl glyoxals with N-methyl urea (B33335), which can be conducted under both thermal and microwave-assisted conditions, the latter often resulting in shorter reaction times and high yields. researchgate.net

The evolution of synthetic strategies has also seen the use of innovative catalytic systems. Recent studies have demonstrated the utility of magnetically reusable nanoparticles, such as ionic liquids supported on Fe3O4, to facilitate the green synthesis of these heterocycles. jsynthchem.com Similarly, Ag/Fe3O4/SiO2@MWCNTs have been utilized as efficient nanocatalysts. chemrevlett.com

Future research in this domain should aim to broaden the synthetic toolkit for the 2H-Pyrimido[5,4-e] jetir.orghilarispublisher.comoxazine core. Key areas for development include:

Asymmetric Synthesis: Developing stereoselective methods to control the chirality of substituted pyrimidooxazines will be crucial for accessing enantiomerically pure compounds, which is often a prerequisite for specific applications.

Broader Substrate Scope: Expanding the range of accessible starting materials will enable the creation of more diverse libraries of pyrimidooxazine derivatives with varied functional groups and substitution patterns.

Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of scalability, safety, and reaction optimization for the synthesis of these compounds.

Photocatalysis and Electrochemistry: Exploring light- and electricity-driven synthetic methods could unveil novel and more sustainable pathways to the pyrimidooxazine scaffold.

Synthetic ApproachKey FeaturesCatalyst/ConditionsReference
Three-component reactionOne-pot, efficientIonic liquid on Fe3O4 NPs, EtOH jsynthchem.com
Condensation reactionHigh yields, short reaction timesThermal or microwave, EtOH researchgate.net
Multicomponent reactionGreen synthesisAg/Fe3O4/SiO2@MWCNTs, aqueous media chemrevlett.com

Exploration of Undiscovered Reactivity Patterns

The reactivity of the 2H-Pyrimido[5,4-e] jetir.orghilarispublisher.comoxazine system is an area ripe for investigation. Current knowledge is largely based on the behavior of specific substituted derivatives. For example, some synthesized pyrimido[2,1-b] jetir.orghilarispublisher.comoxazines possess a methylthio group that can be readily displaced by various nucleophiles, demonstrating the potential for post-synthetic modification. hilarispublisher.comsemanticscholar.org

Future studies should systematically probe the reactivity of the core pyrimidooxazine ring system. This could involve:

Cycloaddition Reactions: Investigating the participation of the pyrimidooxazine scaffold in cycloaddition reactions could lead to the construction of more complex polycyclic systems.

Ring-Opening and Rearrangement Reactions: Exploring conditions that induce ring-opening or skeletal rearrangements could provide access to novel heterocyclic structures that are otherwise difficult to synthesize.

C-H Functionalization: The direct functionalization of the C-H bonds of the pyrimidooxazine core would offer a highly atom-economical approach to introduce new substituents and modulate the properties of the molecule.

Reactions with Electrophiles and Nucleophiles: A comprehensive study of the reactions with a wide array of electrophilic and nucleophilic reagents will be essential to map the fundamental reactivity of this heterocyclic system.

Advanced Spectroscopic and Structural Investigations

The characterization of novel pyrimidooxazine derivatives has been predominantly carried out using standard spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. jetir.orghilarispublisher.comresearchgate.netsemanticscholar.org These methods have been instrumental in confirming the structures of newly synthesized compounds. mdpi.com

To gain a deeper understanding of the structural and electronic properties of 2H-Pyrimido[5,4-e] jetir.orghilarispublisher.comoxazines, more advanced analytical techniques should be employed. Future research should focus on:

Single-Crystal X-ray Diffraction: Obtaining single-crystal X-ray structures is crucial for the unambiguous determination of the three-dimensional arrangement of atoms, including stereochemistry. This technique has been successfully used to elucidate the structure of related pyrimidoisoquinoline derivatives. acs.org

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can provide detailed information about the connectivity and spatial relationships of atoms within the molecule. mdpi.com

Chiroptical Spectroscopy: For chiral pyrimidooxazine derivatives, techniques such as circular dichroism (CD) spectroscopy will be invaluable for characterizing their stereochemical properties.

Spectroscopic Data of a Representative Pyrimido[2,1-b] jetir.orghilarispublisher.comoxazine Derivative
Technique Observed Signals/Bands
IR (KBr, cm⁻¹)3350, 2240, 1650, 760
¹H NMR (DMSO-d6, ppm)2.32 (s, 3H, SCH₃), 5.89 (s, 1H, N-H), 8.32 (s, 1H, =NH), 5.36 (s, 1H, =CH), 5.62 (s, 1H, CH), 4.48 (s, 1H, CH), 7.10 (s, 5H, Ar-H), 7.28 (dd, 2H, Ar-H), 7.36 (dd, 2H, Ar-H)
ESI-MS (m/z)(M+) 408, (M+2) 410
Data for 2-(4-chlorophenyl)-6-imino-8-(methylthio)-4-phenyl-9,9a-dihydro-2H,6H-pyrimido[2,1-b] jetir.orghilarispublisher.comoxazine-7-carbonitrile. jetir.org

Development of New Computational Models for Pyrimidooxazine Systems

Computational chemistry offers a powerful tool for predicting and understanding the properties and reactivity of molecules. While theoretical studies, such as Density Functional Theory (DFT), have been applied to related pyrimidothiazine and pyrimidooxazine systems, a dedicated computational focus on the 2H-Pyrimido[5,4-e] jetir.orghilarispublisher.comoxazine scaffold is needed. chemrevlett.com

Future computational efforts should be directed towards:

Predicting Reactivity and Reaction Mechanisms: Computational modeling can be used to predict the most likely sites of reaction, elucidate reaction mechanisms, and rationalize experimentally observed outcomes.

Simulating Spectroscopic Properties: Calculating NMR and IR spectra can aid in the interpretation of experimental data and the structural assignment of new compounds.

Modeling Interactions with Other Molecules: For applications in materials science, computational models can be used to simulate how pyrimidooxazine derivatives interact with other molecules or surfaces.

Developing QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of pyrimidooxazine derivatives with their properties, guiding the design of new compounds with desired characteristics.

Non-Biological Advanced Materials Development Based on the Pyrimidooxazine Scaffold

The unique structural and electronic properties of heterocyclic compounds make them attractive building blocks for advanced materials. While much of the focus on pyrimidooxazines has been on their potential biological activities, their application in materials science is an emerging area of interest.

Future research in this area could explore the development of:

Organic Light-Emitting Diodes (OLEDs): The fused aromatic system of pyrimidooxazines could be engineered to create materials with desirable photoluminescent properties for use in OLEDs.

Organic Semiconductors: By modifying the electronic properties of the pyrimidooxazine core through substitution, it may be possible to develop new organic semiconducting materials for applications in electronics.

Sensors: The ability of the pyrimidooxazine scaffold to interact with other molecules could be harnessed to create chemical sensors for the detection of specific analytes.

Polymers: Incorporating the pyrimidooxazine moiety into polymer backbones could lead to the development of new polymers with unique thermal, mechanical, and electronic properties.

Q & A

Q. Table 1: Common Reagents for Pyrimidooxazine Synthesis

Reaction TypeReagentsYield RangeReference ID
CyclizationTMSCl, urea70–85%
ReductionNaBH₄, LiAlH₄65–90%
SubstitutionKMnO₄, H₂O₂50–75%

Q. Table 2: Biological Activities of Oxazine Derivatives

DerivativeActivityIC₅₀/ MICReference ID
6-CF₃-substitutedAntitubercular (H37Rv)0.2 µg/mL
5-Hydroxy-2-aminoAntibacterial (S. aureus)4 µg/mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.